molecular formula C9H5N2NaO2 B2573811 Sodium;1,6-naphthyridine-4-carboxylate CAS No. 2418674-83-4

Sodium;1,6-naphthyridine-4-carboxylate

Cat. No. B2573811
CAS RN: 2418674-83-4
M. Wt: 196.141
InChI Key: PFOFYOOBBBZEEP-UHFFFAOYSA-M
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Description

Sodium;1,6-naphthyridine-4-carboxylate is a compound used in various fields of research and industry. It is a type of 1,6-naphthyridine, which are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .


Synthesis Analysis

The synthesis of 1,6-naphthyridines, including this compound, involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids . This reaction produces monoarylated-1,6-naphthyridines in excellent yields .


Molecular Structure Analysis

Naphthyridine is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms. It can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .


Chemical Reactions Analysis

The chemical reactions involving 1,6-naphthyridines include the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids . This reaction produces monoarylated-1,6-naphthyridines .

Scientific Research Applications

Antimicrobial Activity

Research by Bodey, Weaver, and Pan (1978) investigated a related compound, "Sodium 6{d(−)-α(4-hydroxyl-1,5 naphthyridine-3-carboxamido)phenylacetamido} penicillanate (PC-904)," a new semisynthetic penicillin with broad-spectrum activity against gram-positive cocci and gram-negative bacilli. This compound showed significant inhibitory effects on various bacterial strains, showcasing the potential of naphthyridine derivatives in antimicrobial applications G. Bodey, S. Weaver, T. Pan, 1978.

Synthesis and Labeling Techniques

Yoshitake et al. (1981) synthesized "Sodium 6-[ (R)-2-(4-hydroxy-1,5-naphthyridine-4-14C-3-carboxy-14C-amido)-2-phenylacetamido]penicillanate (apalcillin-14C sodium)" for use in metabolic studies. This work highlights the utility of sodium;1,6-naphthyridine-4-carboxylate derivatives in the synthesis of labeled compounds for research purposes A. Yoshitake, T. Kamada, H. Gomi, I. Nakatsuka, 1981.

Electrochemical Applications

Cabañero et al. (2019) explored the use of "Sodium naphthalene-2,6-dicarboxylate" as a negative electrode for sodium-ion batteries. The study demonstrated its potential in electrochemical applications with stable capacities and good rate capability, indicating the relevance of naphthyridine derivatives in energy storage technologies Joel M. Cabañero, V. Pimenta, K. Cannon, R. Morris, A. R. Armstrong, 2019.

Synthetic and Functional Material Development

Zong, Zhou, and Thummel (2008) discussed the utility of the 4-carboxy-1,8-naphthyrid-2-yl moiety in the development of bi- and tridentate ligands, highlighting its application in creating materials with specific electronic absorption properties for potential use in semiconductor technologies R. Zong, Hui Zhou, R. Thummel, 2008.

Future Directions

The future directions for research on Sodium;1,6-naphthyridine-4-carboxylate and other 1,6-naphthyridines could include further exploration of their synthesis, reactivity, and applications . There is a burgeoning interest in the biological applications of 1,6-naphthyridines, reflecting their importance in the synthetic as well as medicinal chemistry fields .

properties

IUPAC Name

sodium;1,6-naphthyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2.Na/c12-9(13)6-1-4-11-8-2-3-10-5-7(6)8;/h1-5H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOFYOOBBBZEEP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=CN=CC2=C1C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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